(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is a specialized organoboron compound characterized by its unique structure and functional properties. It is classified under the category of boron-containing compounds, particularly as a borolane derivative. The compound possesses significant applications in organic synthesis, particularly in the formation of carbon-boron bonds.
The chemical formula for this compound is , with a molecular weight of approximately 244.04 g/mol. Its structural representation can be denoted by the Simplified Molecular Input Line Entry System (SMILES) as CC1CCC(C)B1OS(=O)(=O)C(F)(F)F and its International Chemical Identifier (InChI) string is InChI=1S/C7H12BF3O3S/c1-5-3-4-6(2)8(5)14-15(12,13)7(9,10)11/h5-6H,3-4H2,1-2H3 .
This compound is classified as a boron compound due to the presence of a boron atom in its structure. It also contains trifluoromethanesulfonate as a leaving group, which enhances its reactivity in various chemical reactions.
The synthesis of (2S,5S)-2,5-dimethylborolan-1-yl trifluoromethanesulfonate typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of (2S,5S)-2,5-dimethylborolan-1-yl trifluoromethanesulfonate consists of a cyclic boron framework with two methyl groups attached at the 2 and 5 positions. The trifluoromethanesulfonate group is attached to the boron atom, enhancing its electrophilic character.
The structural data provides insight into bond lengths and angles that are critical for understanding reactivity. For instance:
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate is primarily utilized in various chemical reactions including:
Technical details such as reaction conditions (temperature, solvent) and catalysts used are critical for successful outcomes in these reactions.
The mechanism by which (2S,5S)-2,5-dimethylborolan-1-yl trifluoromethanesulfonate functions typically involves:
Data on transition states and intermediates formed during these processes are essential for understanding reaction pathways and optimizing conditions for desired products.
The physical properties of this compound include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) provide further insights into its characteristics .
(2S,5S)-2,5-Dimethylborolan-1-yl trifluoromethanesulfonate finds applications primarily in organic synthesis:
This compound's unique properties make it valuable in pharmaceutical chemistry and materials science for synthesizing novel compounds with potential therapeutic applications .
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: